

Spectroscopic Identification of Disodium Edetate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Disodium edetate dihydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **disodium edetate dihydrate** ($\text{Na}_2\text{-EDTA}\cdot 2\text{H}_2\text{O}$), a crucial chelating agent in the pharmaceutical and various other industries. The following sections detail the characteristic spectroscopic signatures obtained through Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a robust framework for its unequivocal identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of **disodium edetate dihydrate** is characterized by strong absorptions corresponding to the carboxylate and amine functionalities, as well as the water of hydration.

Quantitative Data: IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretching of water of hydration
3027-2945	Medium	N-H stretching
2879-2793	Medium	C-H stretching
1673-1607	Strong	C=O stretching of carboxylate groups
1474	Medium	CH ₂ bending
1394	Medium	O-H bending
1014	Medium	C-N stretching

Note: Peak positions can vary slightly based on sample preparation and instrument parameters.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the **disodium edetate dihydrate** powder is placed directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is brought into contact with the crystal, ensuring good pressure for optimal signal.
 - The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. The Raman spectrum of **disodium edetate dihydrate** will show characteristic bands for the C-C and C-N skeletal vibrations.

Quantitative Data: Raman Spectroscopy

Raman Shift (cm^{-1})	Intensity	Assignment
~1440	Medium	CH_2 scissoring
~1304	Medium	C-C symmetric stretching
~906	Strong	C-C symmetric stretching of oxalate ion moiety
~578	Medium	O-C-O deformation

Note: Specific peak assignments for the dihydrate form are limited in the literature; these are based on EDTA and its salts.^[1]

Experimental Protocol: Raman Spectroscopy

- **Sample Preparation:** A small amount of the **disodium edetate dihydrate** powder is placed in a glass vial or on a microscope slide.
- **Instrument:** A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
- **Data Acquisition:**
 - The laser is focused on the sample.
 - The scattered light is collected and passed through a spectrometer.
 - The spectrum is recorded over a typical Raman shift range of 200-2000 cm^{-1} .

- Acquisition time and laser power are optimized to obtain a good quality spectrum without causing sample degradation.
- Data Processing: The spectrum is plotted as intensity versus Raman shift (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (^1H) and carbon (^{13}C). For **disodium edetate dihydrate**, NMR is particularly useful for confirming the organic structure.

Quantitative Data: ^1H and ^{13}C NMR Spectroscopy (in D_2O)

^1H NMR:

Chemical Shift (ppm)	Multiplicity	Assignment
~3.65	Singlet	-N-CH ₂ -CH ₂ -N-
~3.88	Singlet	-N-CH ₂ -COO ⁻

^{13}C NMR:

Chemical Shift (ppm)	Assignment
~53	-N-CH ₂ -CH ₂ -N-
~60	-N-CH ₂ -COO ⁻
~175	-COO ⁻

Note: Chemical shifts can be influenced by pH, concentration, and the presence of other ions.

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Experimental Protocol: NMR Spectroscopy

- Sample Preparation:

- Dissolve approximately 10-20 mg of **disodium edetate dihydrate** in 0.6-0.7 mL of deuterium oxide (D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - The sample is placed in the NMR probe.
 - The magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity.
- Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. For **disodium edetate dihydrate**, electrospray ionization (ESI) is a suitable technique.

Quantitative Data: Mass Spectrometry

m/z	Ion
293.1	[M+H] ⁺ (protonated EDTA)
315.1	[M+Na] ⁺ (sodiated EDTA)
337.1	[M-H+2Na] ⁺
359.1	[M-2H+3Na] ⁺

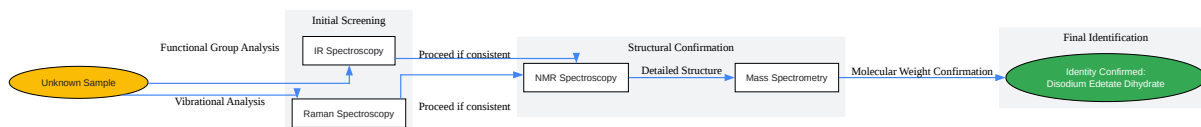
Note: The observed ions can vary depending on the ionization source conditions. The fragmentation of EDTA is complex and can lead to various product ions.[7][8]

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of **disodium edetate dihydrate** in a suitable solvent such as water or methanol.
- Instrument: A mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - A high voltage is applied to the ESI needle, generating charged droplets.
 - The solvent evaporates, and the resulting ions are transferred into the mass analyzer.
 - The mass spectrum is recorded over a relevant m/z range.
- Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Identification Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of **disodium edetate dihydrate**.



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Caption: Workflow for the spectroscopic identification of **disodium edetate dihydrate**.

This guide provides a foundational understanding of the key spectroscopic techniques for the identification of **disodium edetate dihydrate**. For regulatory submissions and quality control purposes, it is essential to compare the obtained spectra with a certified reference standard.

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